molecular formula C12H25NO2 B3953925 2-ethyl-N-(2-methoxy-1-methylethyl)hexanamide

2-ethyl-N-(2-methoxy-1-methylethyl)hexanamide

Cat. No. B3953925
M. Wt: 215.33 g/mol
InChI Key: BHBAUXGHDXYXHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-N-(2-methoxy-1-methylethyl)hexanamide is a chemical compound that belongs to the class of amides. It is commonly known as EMME and is used in various scientific research applications.

Mechanism of Action

The exact mechanism of action of EMME is not fully understood. However, studies have shown that it may act on the GABAergic system, which is involved in the regulation of neurotransmitters in the brain. EMME may also interact with certain ion channels and receptors, leading to its observed pharmacological effects.
Biochemical and Physiological Effects:
EMME has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. EMME has also been shown to have analgesic effects by reducing pain sensitivity. In addition, EMME has been found to have anticonvulsant properties by reducing the frequency and severity of seizures.

Advantages and Limitations for Lab Experiments

EMME has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also has a low toxicity profile, making it safe for use in animal studies. However, EMME has some limitations for lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. In addition, its effects may vary depending on the dose and route of administration, which may complicate experimental design.

Future Directions

There are several future directions for research on EMME. One potential direction is to further investigate its anti-cancer properties and potential as a cancer treatment. Another direction is to study its effects on the central nervous system and potential as a treatment for neurological disorders such as epilepsy. Additionally, further research is needed to fully understand its mechanism of action and potential for drug development.
In conclusion, EMME is a promising compound for scientific research due to its potential as a drug candidate. Its synthesis method is relatively simple, and it has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. However, further research is needed to fully understand its mechanism of action and potential for drug development.

Scientific Research Applications

EMME is widely used in scientific research for its potential as a drug candidate. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. EMME has also been found to have an inhibitory effect on the growth of certain cancer cells, making it a promising compound for cancer research.

properties

IUPAC Name

2-ethyl-N-(1-methoxypropan-2-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2/c1-5-7-8-11(6-2)12(14)13-10(3)9-15-4/h10-11H,5-9H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBAUXGHDXYXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)NC(C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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